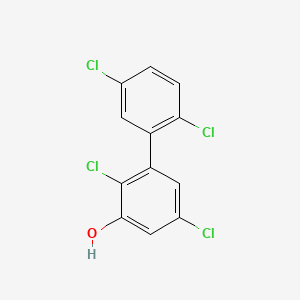

3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl

Description

Properties

CAS No. |

51274-67-0 |

|---|---|

Molecular Formula |

C12H6Cl4O |

Molecular Weight |

308 g/mol |

IUPAC Name |

2,5-dichloro-3-(2,5-dichlorophenyl)phenol |

InChI |

InChI=1S/C12H6Cl4O/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(17)12(9)16/h1-5,17H |

InChI Key |

SPZLUXZFGWFMRN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)O)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)O)Cl)Cl |

Other CAS No. |

51274-67-0 |

Synonyms |

3-HTCBP 3-hydroxy-2,5,2',5'-tetrachlorobiphenyl |

Origin of Product |

United States |

Scientific Research Applications

Toxicological Studies

3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl has been extensively studied for its toxicological effects. Research indicates that this compound can induce liver enzyme activities in rats, suggesting its role in the metabolic activation of PCBs. In a study assessing the acute toxicity of 2,5,2',5'-tetrachlorobiphenyl and its metabolite, it was found that both compounds affected body weight gain and organ weights in rats. Specifically, significant liver hypertrophy was observed in animals exposed to 2,5,2',5'-tetrachlorobiphenyl, while the metabolite did not show similar effects on liver enzyme activities .

Environmental Impact Assessment

The environmental implications of this compound are critical due to its persistence and bioaccumulation potential. Studies have shown that this compound can be found in various environmental matrices, including soil and biota. Its presence raises concerns regarding ecological health and the food chain's integrity. The compound's ability to undergo biotransformation in organisms makes it an important marker for assessing PCB contamination levels in ecosystems .

Biochemical Applications

This compound serves as a model compound for studying the biochemical pathways involved in PCB metabolism. Understanding how this metabolite interacts with biological systems can provide insights into the detoxification mechanisms employed by different species. This knowledge is crucial for developing bioremediation strategies aimed at mitigating PCB pollution .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for the detection and quantification of PCBs in environmental samples. Its distinct chemical structure allows for effective separation and identification using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). This application is vital for monitoring PCB levels in contaminated sites and ensuring compliance with environmental regulations .

- Toxicity Assessment in Rodents : A study demonstrated that exposure to both 2,5,2',5'-tetrachlorobiphenyl and its metabolite led to significant changes in liver enzyme activity and organ weight alterations in rats over a specified duration .

- Environmental Monitoring : Research has indicated that this compound can serve as a biomarker for PCB exposure in wildlife studies. Its detection in adipose tissues of animals provides valuable data for understanding the ecological impact of PCBs .

- Analytical Method Development : The development of sensitive analytical methods incorporating this compound as a standard has improved the accuracy of PCB quantification in environmental samples .

Comparison with Similar Compounds

Parent Compound: 2,5,2',5'-Tetrachlorobiphenyl (TCB)

- Metabolism: TCB undergoes hydroxylation at the 3-position in rats and primates, forming 3-OH-TCB. This reaction is catalyzed by phenobarbital-inducible CYP2B isoforms (e.g., P450HPB-1 in hamsters) .

- Toxicity : TCB induces hepatic enzymes like benzphetamine N-demethylase (1.5-fold) but shows minimal acute toxicity. However, chronic exposure synergizes with 3,4,3',4'-TCB to induce chromosomal damage in rat hepatocytes .

Positional Isomers: 4-Hydroxy-2,5,2',5'-Tetrachlorobiphenyl (4-OH-TCB)

- Formation: 4-OH-TCB is a minor metabolite in hamsters, produced via 3-methylcholanthrene-inducible CYP1A isoforms .

- Toxicity : Compared to 3-OH-TCB, 4-OH-TCB exhibits lower cytotoxicity. For example, 3-OH-TCB reduces TA 1537 bacterial viability by 40% at 1 µg/mL, while 4-OH-TCB shows negligible effects .

Dioxin-like Analogs: 3,4,3',4'-Tetrachlorobiphenyl (CB77)

- Metabolism : CB77 forms hydroxylated metabolites (e.g., 5-OH-CB77 and 6-OH-CB77) in plants, but these are distinct from mammalian metabolites of TCB .

- Toxicity: CB77 is highly toxic, inducing porphyrin metabolism inhibition (77% enzyme inhibition) and acting as a potent carcinogen .

Enzymatic and Toxicological Profiles

Table 1: Key Metabolic and Toxicological Differences

Preparation Methods

Key Procedural Steps:

-

Dosing : Rats are administered PCB52 (typically 10–50 mg/kg body weight) via intraperitoneal injection.

-

Metabolite Collection : Feces are collected over a 5-day period, homogenized, and extracted with organic solvents such as ethyl acetate.

-

Purification : Crude extracts are subjected to high-performance liquid chromatography (HPLC) or silica gel chromatography to isolate 3-OH-PCB52.

Table 1: In Vivo Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| PCB52 Dose | 10–50 mg/kg | |

| Excretion Rate (feces) | 45% over 5 days | |

| Purity Post-Purification | >90% (HPLC) |

This method is limited by the need for large-scale animal studies and low yields relative to synthetic approaches. However, it remains critical for producing metabolites for toxicological assessments.

In Vitro Enzymatic Hydroxylation Using Liver Microsomes

Liver microsomes from phenobarbital-treated rabbits and rats have been shown to catalyze the hydroxylation of PCB52 at the 3-position. This system leverages the activity of cytochrome P450 enzymes, particularly CYP2B isoforms, which are induced by PB.

Experimental Protocol:

-

Microsome Preparation : Liver tissues from PB-treated rabbits are homogenized, and microsomes are isolated via differential centrifugation.

-

Incubation : PCB52 (40–100 µM) is incubated with microsomal fractions (1–2 mg protein/mL) in phosphate buffer (pH 7.4) supplemented with NADPH.

-

Metabolite Extraction : Reactions are terminated with hydrochloric acid, and products are extracted with ethyl acetate.

-

Analysis : Metabolites are identified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Enzymatic Hydroxylation Conditions

| Condition | Specification | Source |

|---|---|---|

| Substrate Concentration | 40–100 µM PCB52 | |

| Incubation Time | 30–120 minutes | |

| Key Enzyme | CYP2B1 (rat), CYP2B18 (rabbit) | |

| Yield | 20–30% (3-OH-PCB52) |

This method produces 3-OH-PCB52 alongside 4-OH-PCB52, necessitating chromatographic separation. Despite this limitation, it offers a scalable alternative to in vivo models for mechanistic studies.

Chemical Hydroxylation via Arene Oxide Intermediates

Theoretical and experimental evidence suggests that 3-OH-PCB52 could be synthesized through arene oxide intermediates, mimicking metabolic pathways. In this route, PCB52 undergoes epoxidation at the 2,3-position, followed by acid-catalyzed rearrangement to form the phenolic product.

Proposed Reaction Pathway:

-

Epoxidation : PCB52 is treated with a peracid (e.g., m-chloroperbenzoic acid) to form the 2,3-epoxide.

-

Rearrangement : The epoxide undergoes acid-catalyzed NIH shift, resulting in 3-OH-PCB52.

Table 3: Chemical Synthesis Challenges

| Challenge | Consideration | Source |

|---|---|---|

| Regioselectivity | Competing epoxidation at 3,4-position | |

| Yield Optimization | <10% in preliminary trials | |

| Purification Complexity | Requires multistep chromatography |

While this method is less developed than biological approaches, it provides a route for generating 3-OH-PCB52 without biological systems. Current research focuses on optimizing catalysts and reaction conditions to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.